molecular formula C16H23N3O2 B5299106 5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one

5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one

Cat. No. B5299106
M. Wt: 289.37 g/mol
InChI Key: QDJMPNRFYYDMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. This compound has also been found to have antitumor activity and has been studied for its potential use in cancer therapy. Additionally, it has been studied for its potential use as a diagnostic tool for various diseases.

Mechanism of Action

The mechanism of action of 5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response and tumor growth. This compound has also been found to modulate the immune system and has been studied for its potential use in immunotherapy.
Biochemical and Physiological Effects:
5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, it has been found to enhance the activity of immune cells, such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one in lab experiments is its potential applications in various scientific fields. It has been found to have anti-inflammatory and antitumor properties, making it a promising candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the study of 5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one. One of the future directions is to further investigate its mechanism of action and its potential use in immunotherapy. Another future direction is to explore its potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to minimize its potential toxicity and side effects.
Conclusion:
In conclusion, 5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to determine its optimal applications and administration route in order to maximize its potential benefits.

Synthesis Methods

The synthesis of 5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-isopropyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid with butyl isocyanide in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain 5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one.

properties

IUPAC Name

5-(2-butyl-2,5-dihydropyrrole-1-carbonyl)-2-propan-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-4-5-7-12-8-6-9-19(12)16(21)13-10-17-14(11(2)3)18-15(13)20/h6,8,10-12H,4-5,7,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJMPNRFYYDMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C=CCN1C(=O)C2=CN=C(NC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.